tert-Butyl (4-(dimethylamino)phenyl)carbamate

描述

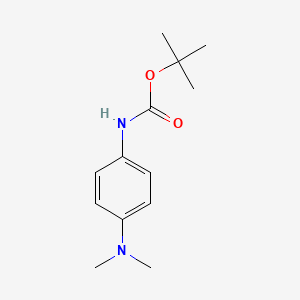

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-[4-(dimethylamino)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)14-10-6-8-11(9-7-10)15(4)5/h6-9H,1-5H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABNEWYWCBQBEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(dimethylamino)phenyl)carbamate typically involves the reaction of 4-(dimethylamino)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product.

化学反应分析

Types of Reactions

tert-Butyl (4-(dimethylamino)phenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Corresponding nitro or quinone derivatives.

Reduction: Amines or alcohols.

Substitution: Substituted carbamates or ureas.

科学研究应用

tert-Butyl (4-(dimethylamino)phenyl)carbamate is an organic compound with the molecular formula and a molecular weight of approximately 236.31 g/mol. It consists of a tert-butyl group attached to the nitrogen atom of a carbamate moiety and a para-substituted dimethylamino group on the phenyl ring. The presence of these functional groups gives it unique chemical properties and potential applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

- General Application The compound's specific substitution pattern gives it distinct chemical properties, making it useful for applications requiring tailored reactivity and binding characteristics.

- Reactions It can be used with common reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various amines or alcohols for substitution reactions.

- Medicinal Chemistry Research has indicated that this compound exhibits potential biological activity, particularly in medicinal chemistry. Its structure allows it to interact with biological targets, potentially influencing enzyme activity or acting as a precursor for drug development. The dimethylamino group may enhance its binding affinity to specific receptors or enzymes because it can participate in hydrogen bonding and electrostatic interactions.

- Interaction with Biological Molecules Studies show that this compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting or modifying enzymatic activity. This makes it a candidate for further exploration in drug design and development.

Comparative Analysis of Related Compounds

The uniqueness of this compound can be further understood by comparing it with related compounds:

| Compound | Unique Features |

|---|---|

| This compound | Contains both dimethylamino and tert-butyl groups |

| tert-Butyl N-[4-(aminomethyl)phenyl]carbamate | Lacks dimethylamino group; affects solubility and reactivity |

| tert-Butyl (3-(dimethylamino)phenyl)carbamate | Dimethylamino group at different position affects reactivity |

| tert-Butyl N-[2-amino-4-(dimethylamino)phenyl]carbamate | Additional amino group alters biological activity |

作用机制

The mechanism of action of tert-Butyl (4-(dimethylamino)phenyl)carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .

相似化合物的比较

Structural Modifications and Electronic Effects

The dimethylamino group at the para position distinguishes tert-butyl (4-(dimethylamino)phenyl)carbamate from analogs with other substituents. Key comparisons include:

Key Insights :

- The dimethylamino group’s strong electron-donating nature improves solubility in polar solvents compared to halogenated analogs (e.g., bromo or trifluoromethoxy derivatives) .

- Steric hindrance from substituents like methyl or bicyclo groups (e.g., compound 5i in ) reduces reaction yields in synthesis, whereas dimethylamino’s planar structure may facilitate higher yields in analogous reactions .

Implications for Target Compound :

- The dimethylamino group’s lack of bulky substituents suggests that this compound could achieve yields closer to 5p (97%) under optimized conditions, assuming similar reaction pathways .

生物活性

tert-Butyl (4-(dimethylamino)phenyl)carbamate is an organic compound with significant potential in medicinal chemistry. Characterized by its unique molecular structure, which includes a tert-butyl group and a para-substituted dimethylamino group on the phenyl ring, this compound has been studied for its biological activities, particularly its interactions with various biological targets.

- Molecular Formula : C_{12}H_{17}N_{2}O_{2}

- Molecular Weight : Approximately 236.31 g/mol

The presence of the dimethylamino group enhances the compound's ability to engage in electrostatic interactions and hydrogen bonding, potentially increasing its binding affinity to biological receptors or enzymes.

Enzymatic Interaction

Research indicates that this compound can form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction may lead to inhibition or modification of enzymatic activity, making it a candidate for drug development. For instance, studies have shown that compounds with similar structures exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, suggesting that this carbamate may also possess similar activities .

Anti-Inflammatory Effects

In a study comparing various carbamate derivatives, it was found that certain analogs exhibited promising anti-inflammatory activity, with inhibition percentages ranging from 39% to 54% against induced edema in animal models. While specific data on this compound is limited, its structural similarities to these effective compounds suggest potential anti-inflammatory properties .

Case Studies and Research Findings

- In Vivo Studies : In a study involving the synthesis of various substituted phenylcarbamates, several derivatives demonstrated significant anti-inflammatory effects within 9 to 12 hours post-administration. The results indicated that these compounds could serve as potential therapeutic agents for conditions involving inflammation .

- In Silico Docking Studies : Computational studies have been conducted to predict the binding modes of carbamate derivatives with COX-2 enzyme, providing insights into their inhibitory mechanisms. These findings highlight the importance of structural modifications in enhancing biological activity and selectivity towards specific targets .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their notable features:

| Compound Name | Unique Features |

|---|---|

| This compound | Contains both dimethylamino and tert-butyl groups |

| tert-Butyl N-[4-(aminomethyl)phenyl]carbamate | Lacks dimethylamino group; affects solubility |

| tert-Butyl (3-(dimethylamino)phenyl)carbamate | Dimethylamino group at different position affects reactivity |

| tert-Butyl N-[2-amino-4-(dimethylamino)phenyl]carbamate | Additional amino group alters biological activity |

The distinct substitution patterns of these compounds contribute to their unique chemical properties and potential applications in drug development.

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing tert-Butyl (4-(dimethylamino)phenyl)carbamate?

- Methodological Answer : A common approach involves Boc (tert-butoxycarbonyl) protection of the amine group. For example, a general procedure for synthesizing Boc-protected carbamates includes reacting the parent amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or DMAP in anhydrous dichloromethane or THF under nitrogen . Reaction progress can be monitored via TLC or NMR. Purification typically involves column chromatography using silica gel with ethyl acetate/hexane gradients .

Q. How should researchers characterize this compound to confirm its structure and purity?

- Key Techniques :

-

NMR Spectroscopy : H and C NMR to confirm the presence of tert-butyl, dimethylamino, and carbamate groups.

-

Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for : 253.1552 g/mol) .

-

Melting Point Analysis : Compare observed values (e.g., 103–106°C for related carbamates) with literature .

-

HPLC : For purity assessment (>95% purity is typical in research-grade samples) .

Property Reported Data Source Molecular Formula Molecular Weight 253.32 g/mol Melting Point 103–106°C (analog)

Q. What are the critical handling and storage protocols for this compound?

- Handling : Use in a fume hood with nitrile gloves and lab coats. Avoid inhalation of dust/aerosols; electrostatic discharge precautions may apply .

- Storage : Store in airtight containers under refrigeration (2–8°C) away from moisture, strong acids/bases, and oxidizing agents .

Advanced Research Questions

Q. How does tert-Butyl (4-(dimethylamino)phenyl)carbamate behave under varying pH or temperature conditions?

- Stability Insights :

- pH Sensitivity : The carbamate group hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions, releasing CO and the parent amine .

- Thermal Stability : Decomposition occurs above 150°C; differential scanning calorimetry (DSC) is recommended to assess thermal behavior .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Data Analysis Framework :

- Acute Toxicity : Some SDS report LD > 2000 mg/kg (oral, rat), while others lack data .

- Conflicting Classifications : Cross-reference regulatory databases (e.g., ECHA, OSHA) and prioritize peer-reviewed studies. For example, IARC and NTP do not classify this compound as carcinogenic .

- Mitigation : Conduct in vitro assays (e.g., Ames test for mutagenicity) to fill data gaps .

Q. What advanced analytical methods are suitable for studying hydrogen-bonding interactions in its crystal structure?

- Methodology :

- X-ray Crystallography : Resolve intermolecular interactions (e.g., N–H···O hydrogen bonds between carbamate and adjacent groups) .

- DFT Calculations : Model electronic effects of the dimethylamino group on hydrogen-bond strength .

- Case Study : A related carbamate derivative showed a 3D architecture stabilized by N–H···O bonds (bond length: 2.89 Å) .

Q. How can researchers optimize diastereoselective reactions involving this compound?

- Strategies :

- Chiral Auxiliaries : Use enantiopure tert-butyl carbamates to control stereochemistry in amide bond formation .

- Catalytic Systems : Pd-based catalysts for Suzuki-Miyaura couplings with boronic acids (e.g., 85% yield, 95% ee reported for analogous reactions) .

- Reaction Monitoring : In situ IR spectroscopy to track intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。